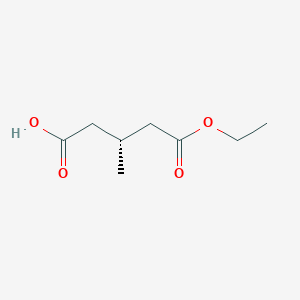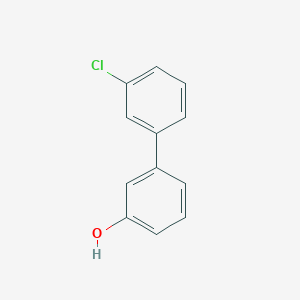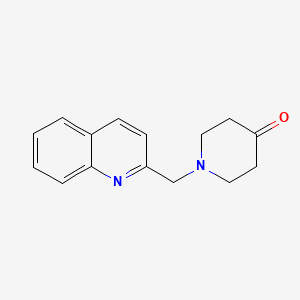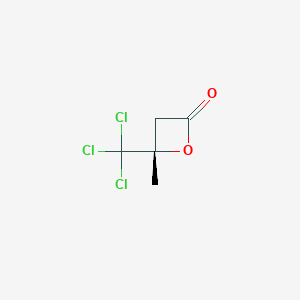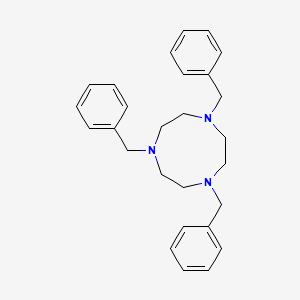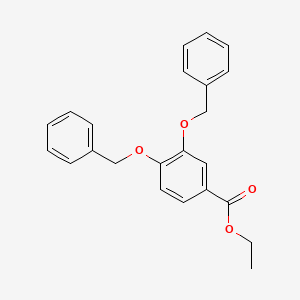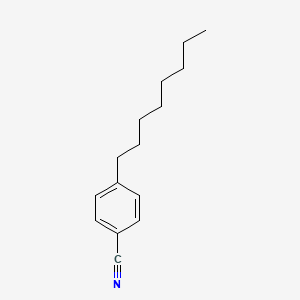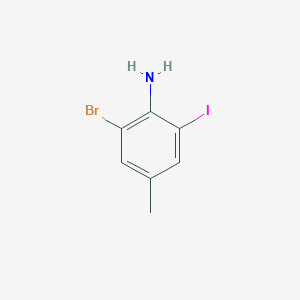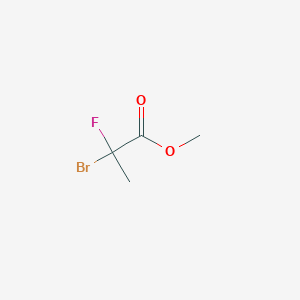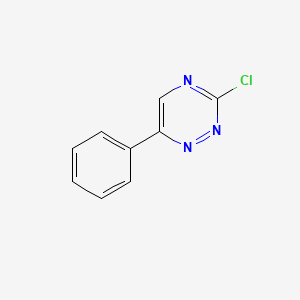
3-氯-6-苯基-1,2,4-三嗪
描述
3-Chloro-6-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a chlorine atom and a phenyl group in the 1,2,4-triazine ring structure imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a potential candidate for various biological activities.
科学研究应用
3-Chloro-6-phenyl-1,2,4-triazine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials with unique properties.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and polymers due to its stability and reactivity.
作用机制
Target of Action
Triazine derivatives are known to interact with a variety of biological targets due to their high nitrogen content and chemical stability . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Mode of Action
The mode of action of 3-Chloro-6-phenyl-1,2,4-triazine involves its interaction with its targets through inverse electron-demand Diels–Alder reactions . In these reactions, π-deficient triazines and tetrazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct, as a result of a retro-Diels–Alder reaction and subsequent aromatization of the intermediate product .
Biochemical Pathways
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can affect various biochemical pathways, leading to their downstream effects.
Pharmacokinetics
The pharmacokinetics of triazine derivatives are generally influenced by their chemical structure, solubility, and stability .
Result of Action
Triazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-phenyl-1,2,4-triazine. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect the compound’s stability and reactivity . Furthermore, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloroaniline with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazine compound.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-6-phenyl-1,2,4-triazine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.
化学反应分析
Types of Reactions: 3-Chloro-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with electrophiles such as halogens or acids.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions with dienophiles to form polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Addition: Reagents such as bromine or sulfuric acid in solvents like acetic acid or chloroform.
Cycloaddition: Dienophiles such as maleic anhydride or acrylonitrile in the presence of a catalyst like zinc chloride.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated or sulfonated triazines.
Cycloaddition: Polycyclic compounds with potential biological activity.
相似化合物的比较
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and as an intermediate in organic synthesis.
6-Phenyl-1,2,4-triazine: Lacks the chlorine atom but shares the phenyl group, making it less reactive in nucleophilic substitution reactions.
3,6-Dichloro-1,2,4-triazine: Contains an additional chlorine atom, increasing its reactivity and potential for further functionalization.
Uniqueness: 3-Chloro-6-phenyl-1,2,4-triazine is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
3-chloro-6-phenyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVMUJKVDQWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452550 | |
| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73214-24-1 | |
| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

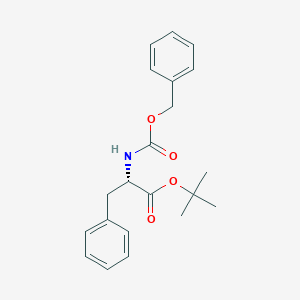
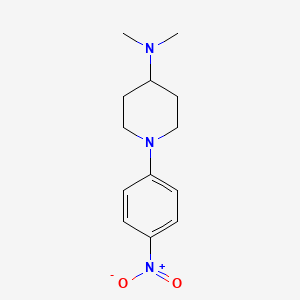
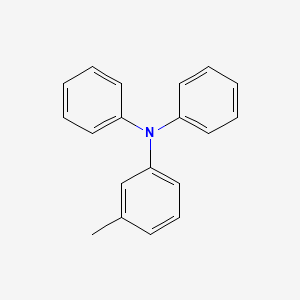
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
